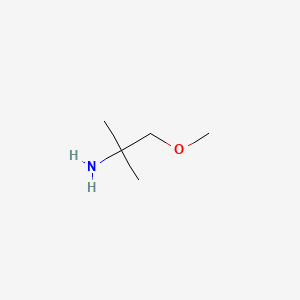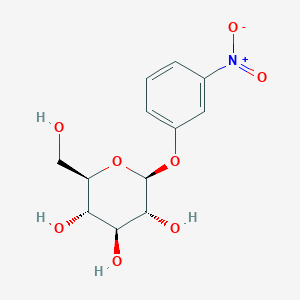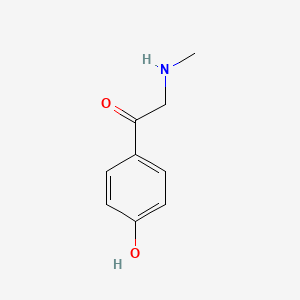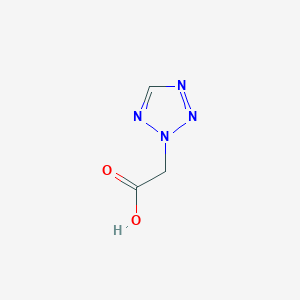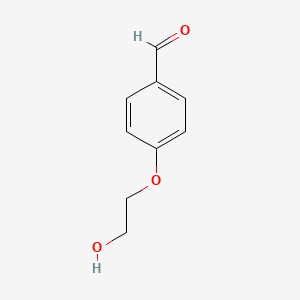
Anhydride de l'acide 4-fluorophtalique
Vue d'ensemble
Description
4-Fluorophthalic anhydride is a fluorinated building block commonly used in chemical synthesis for the preparation of polyimide, pesticides, herbicides, and fungicides. It can be synthesized by treating 4-chlorophthalic anhydride with potassium fluoride.
Applications De Recherche Scientifique
Synthèse de composés aromatiques fluorés
L'anhydride de l'acide 4-fluorophtalique est un précurseur précieux dans la synthèse de divers composés aromatiques fluorés. Ces composés sont essentiels dans le développement d'agrochimiques et de produits pharmaceutiques en raison de leur activité biologique et de leur stabilité améliorées .
Production de sondes fluorescentes
Les chercheurs utilisent l'this compound pour produire des phtalimides substitués en position 4 par un groupe amino. Ces composés servent de sondes fluorescentes potentielles, qui sont des outils essentiels en biochimie et en biologie moléculaire pour étudier la structure et la fonction des cellules .
Création de polymères haute performance
L'anhydride est utilisé pour synthétiser le monomère 4,4′-bis(4-fluorophtalimido)diphényléther, un ingrédient clé dans la création de polymères cardo. Ces polymères présentent une stabilité thermique et des propriétés mécaniques exceptionnelles, ce qui les rend adaptés aux applications de matériaux avancés .
Développement de composés bioactifs
En chimie médicinale, l'this compound est un outil important dans le développement de composés bioactifs fluorescents. Ces composés ont des applications potentielles dans la découverte de médicaments et l'imagerie diagnostique .
Intermédiaire chimique dans les procédés industriels
En tant qu'intermédiaire chimique, ce composé est impliqué dans divers procédés industriels, y compris la fabrication de colorants, de résines et d'autres produits chimiques de spécialité. Sa réactivité et sa stabilité dans différentes conditions en font un agent polyvalent .
Recherche en chimie de la fluoration
L'this compound joue un rôle important dans l'étude de la chimie de la fluoration. Ses réactions et ses interactions fournissent des informations sur le comportement des molécules fluorées, ce qui est précieux pour développer de nouvelles méthodes de synthèse .
Études environnementales
En raison de sa teneur en fluor, l'this compound est utilisé dans les études environnementales pour comprendre l'impact des composés fluorés sur les écosystèmes. Il aide à retracer les sources de pollution et à étudier les voies de dégradation .
Applications en nanotechnologie
La capacité du composé à former des nanostructures stables en fait un candidat pour une utilisation en nanotechnologie. Il peut être utilisé pour modifier les propriétés de surface des nanoparticules, améliorant ainsi leur application dans l'administration de médicaments et l'imagerie .
Mécanisme D'action
Target of Action
4-Fluorophthalic anhydride is a fluorinated building block commonly used in chemical synthesis . It is primarily targeted towards the preparation of polyimide, pesticides, herbicides, and fungicides .
Mode of Action
The compound interacts with its targets through a process of nucleophilic substitution polymerization reaction . This involves the replacement of a leaving group in a molecule by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It is known to be used in the synthesis of cardo polymers , which have a wide range of applications in various biochemical processes.
Result of Action
The result of the action of 4-Fluorophthalic anhydride is the creation of new compounds such as polyimide, pesticides, herbicides, and fungicides . It can also lead to the synthesis of 4-amino substituted phthalimides, which are potential fluorescent probes and fluorescent bioactive compounds .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Fluorophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes and proteins involved in the synthesis of polyimides and other polymers . For instance, it can be used as a reactant to prepare 4-amino substituted phthalimides, which are potential fluorescent probes and bioactive compounds . The nature of these interactions involves nucleophilic substitution reactions, where the anhydride group reacts with amines to form amides .
Cellular Effects
The effects of 4-Fluorophthalic anhydride on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways and gene expression . For example, it has been used to prepare compounds that can act as fluorescent probes, which can be used to study cellular processes in real-time . Additionally, its role in the synthesis of bioactive compounds suggests it may have an impact on cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Fluorophthalic anhydride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in polymer synthesis . The compound’s anhydride group is highly reactive and can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to changes in their activity . This can result in alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorophthalic anhydride can change over time. The compound is known to be moisture-sensitive and can degrade when exposed to water . This degradation can affect its stability and long-term effects on cellular function. In in vitro studies, the compound’s stability is crucial for consistent results, and its degradation can lead to variability in experimental outcomes .
Dosage Effects in Animal Models
The effects of 4-Fluorophthalic anhydride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects . Studies have shown that high doses of similar compounds can lead to cellular toxicity and adverse effects on organ function . Therefore, it is essential to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
4-Fluorophthalic anhydride is involved in various metabolic pathways, particularly those related to the synthesis of polyimides and other polymers . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in biochemical synthesis and its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Fluorophthalic anhydride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and its potential effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Fluorophthalic anhydride is influenced by its chemical properties and interactions with cellular components . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function within the cell, highlighting the importance of understanding its subcellular distribution .
Propriétés
IUPAC Name |
5-fluoro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMKZAAFVWXIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059802 | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-03-9 | |
| Record name | 4-Fluorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 319-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-fluoro-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-fluorophthalic anhydride in material science?
A1: 4-Fluorophthalic anhydride serves as a valuable precursor in synthesizing aryl diether diphthalic anhydrides, key building blocks for high-performance polymers like polyetherimides []. These polymers find applications in films and coatings due to their favorable thermal stability and mechanical properties.
Q2: Can you describe a novel synthetic route for preparing aryl diether diphthalic anhydrides using 4-fluorophthalic anhydride?
A2: A novel method utilizes 4-fluorophthalic anhydride, a diphenol, and potassium fluoride (KF) in a polar, aprotic solvent []. KF acts as an HF acceptor, simplifying the reaction by eliminating the need to prepare the diphenol's disodium salt separately. This approach has been successfully employed to synthesize diether anhydrides of various diphenols, including biphenol, hydroquinone, and bisphenol-A.
Q3: What makes the use of potassium fluoride advantageous in this synthesis compared to other methods?
A3: Traditionally, synthesizing aryl diether diphthalic anhydrides involved preparing the disodium salt of the diphenol in a separate step. The use of potassium fluoride as an HF acceptor in the reaction with 4-fluorophthalic anhydride streamlines the process and avoids this extra step [].
Q4: Beyond material science, are there other potential applications for compounds derived from 4-fluorophthalic anhydride?
A4: Research suggests that pyrrolopyridine and isoindole analogs, synthesized using 4-fluorophthalic anhydride, show potential as anticonvulsant agents []. These compounds were designed based on the structure of phthalimide, a known antiepileptic agent. Preclinical studies indicate that some of these analogs exhibit significant anticonvulsant activity in animal models, highlighting their potential therapeutic value.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

